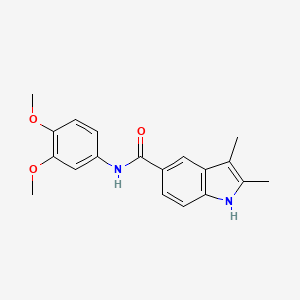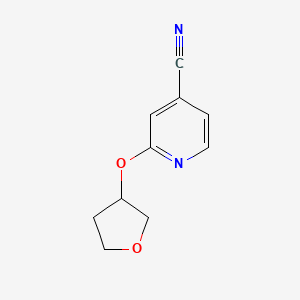
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an indole core, which is further substituted with dimethyl and carboxamide groups. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, known for its psychoactive properties.
N-(3,4-Dimethoxyphenyl)Ethylamides: Used in the synthesis of various heterocyclic compounds and studied for their cytotoxicity.
Uniqueness
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group with an indole core and carboxamide functionality makes it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C19H20N2O3 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-11-12(2)20-16-7-5-13(9-15(11)16)19(22)21-14-6-8-17(23-3)18(10-14)24-4/h5-10,20H,1-4H3,(H,21,22) |
Clave InChI |
CFBWJHNUHGLYRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide](/img/structure/B15112247.png)
![3-(3-butoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15112259.png)


![2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B15112296.png)
![3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B15112302.png)

![5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112321.png)
![4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15112329.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B15112335.png)

![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15112342.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide](/img/structure/B15112347.png)
![1-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole](/img/structure/B15112352.png)
